2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazone intermediate, followed by cyclization in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol derivative .
Scientific Research Applications
2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.
2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(methyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)11-4-2-1-3-9(11)13-10(6-21)16(22)26-14-12(24)5-8(7-23)25-15(13)14/h1-5,13,23H,7,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNCVJTXAMLVAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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